Ciclonium bromide

Description

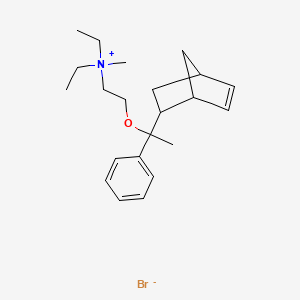

Structure

3D Structure of Parent

Properties

CAS No. |

29546-59-6 |

|---|---|

Molecular Formula |

C22H34BrNO |

Molecular Weight |

408.4 g/mol |

IUPAC Name |

2-[1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenylethoxy]ethyl-diethyl-methylazanium;bromide |

InChI |

InChI=1S/C22H34NO.BrH/c1-5-23(4,6-2)14-15-24-22(3,20-10-8-7-9-11-20)21-17-18-12-13-19(21)16-18;/h7-13,18-19,21H,5-6,14-17H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

BOCNKEKVCTZYIX-UHFFFAOYSA-M |

SMILES |

CC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3.[Br-] |

Canonical SMILES |

CC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3.[Br-] |

Appearance |

Solid powder |

Other CAS No. |

29546-59-6 |

Pictograms |

Acute Toxic; Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ciclonium bromide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ciclonium Bromide (CAS Number: 29546-59-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of Ciclonium bromide (CAS Number: 29546-59-6). Due to the limited availability of published research on this specific compound, this document focuses on its core physicochemical characteristics, drawing comparisons with the broader class of quaternary ammonium compounds to which it belongs. This guide is intended to serve as a foundational resource for researchers and drug development professionals, highlighting both the established data and the current gaps in knowledge regarding Ciclonium bromide's pharmacological profile and potential applications.

Introduction

Ciclonium bromide, identified by the CAS number 29546-59-6, is a quaternary ammonium compound.[1][2] Structurally, it features a central positively charged nitrogen atom bonded to four organic substituents.[3] This class of compounds is known for a variety of applications, including as antimicrobials and as pharmacologically active agents.[4][5] While many quaternary ammonium derivatives have been developed as potent spasmolytics for the gastrointestinal tract, specific therapeutic applications for Ciclonium bromide are not well-documented in publicly available literature.[6]

It is crucial to distinguish Ciclonium bromide (CAS 29546-59-6) from other compounds that may share similar names. For instance, Oxapium iodide (CAS 6577-41-9) is sometimes referred to as "ciclonium" or "cyclonium" but is a distinct chemical entity with a different structure and CAS identifier.[7] This guide will exclusively focus on the properties of the compound associated with CAS number 29546-59-6.

Physicochemical Properties

The fundamental physicochemical properties of Ciclonium bromide have been collated from various chemical databases and supplier information. These properties are essential for its handling, formulation, and analytical characterization.

Chemical Structure and Identification

-

IUPAC Name: 2-[1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenylethoxy]ethyl-diethyl-methylazanium bromide[8]

-

Synonyms: Adamon, ASTA 3746, Bromuro de ciclonio, Bromure de ciclonium[2]

-

SMILES String: CC(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3.[Br-][8]

-

InChI Key: BOCNKEKVCTZYIX-UHFFFAOYSA-M[1]

The structure of Ciclonium bromide, as a quaternary ammonium salt, confers a permanent positive charge, which influences its solubility, permeability, and interactions with biological membranes.

Physical Properties

The available data on the physical properties of Ciclonium bromide is summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Solid powder | [1] |

| Purity | >98% (typical for research-grade material) | [1] |

Storage and Stability

Proper storage is critical to maintain the integrity of Ciclonium bromide. The following conditions are recommended:

-

Short-term (days to weeks): Store at 0 - 4°C, dry and dark.[1]

-

Long-term (months to years): Store at -20°C.[1]

The compound is considered stable for several weeks during standard shipping at ambient temperatures.[1]

Pharmacological Profile (Inferred)

There is a notable absence of specific pharmacological, pharmacokinetic, and pharmacodynamic data for Ciclonium bromide in peer-reviewed literature. However, based on its chemical structure as a quaternary ammonium compound, we can infer its potential pharmacological class and mechanism of action by examining related compounds.

Potential Mechanism of Action

Many quaternary ammonium compounds with structural similarities to Ciclonium bromide exhibit anticholinergic and antispasmodic properties.[9][10][11] These effects are typically mediated through the blockade of muscarinic acetylcholine receptors, leading to the relaxation of smooth muscle.[12][13]

Anticholinergic agents competitively inhibit the action of acetylcholine at muscarinic receptors in the parasympathetic nervous system.[14] This inhibition leads to a reduction in smooth muscle tone and contractility. The quaternary ammonium structure generally results in poor penetration of the blood-brain barrier, thus minimizing central nervous system side effects.[15]

By relaxing the smooth muscles of the gastrointestinal tract, antispasmodics can alleviate symptoms of cramping, bloating, and abdominal pain associated with conditions like irritable bowel syndrome (IBS).[11][16] Several quaternary ammonium derivatives, such as otilonium bromide and pinaverium bromide, are used clinically for this purpose.[6][17][18][19] Some of these compounds also exhibit calcium channel blocking activity, which contributes to their spasmolytic effects.[6][18]

Disclaimer: The potential mechanism of action described above is based on the properties of structurally related compounds and has not been experimentally verified for Ciclonium bromide (CAS 29546-59-6).

Pharmacokinetics

The pharmacokinetic profile of quaternary ammonium compounds is heavily influenced by their permanent positive charge. This typically results in:

-

Poor oral bioavailability: Due to low lipid solubility, absorption from the gastrointestinal tract is often limited.[17][19]

-

Limited distribution: These compounds generally have a small volume of distribution and do not readily cross the blood-brain barrier.

-

Elimination: Excretion pathways can vary, but often include renal and fecal routes.

Without specific studies on Ciclonium bromide, its absorption, distribution, metabolism, and excretion remain unknown.

Experimental Protocols and Methodologies

The lack of published research on Ciclonium bromide means there are no established experimental protocols specific to this compound. However, researchers interested in investigating its properties can adapt standard methodologies used for the analysis of other quaternary ammonium compounds.

Analytical Characterization

A crucial first step in any research involving a chemical entity is its unambiguous identification and the determination of its purity.

Caption: Workflow for the analytical characterization of Ciclonium bromide.

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.

-

Standard Solution Preparation: Accurately weigh and dissolve Ciclonium bromide in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

-

Sample Preparation: Dissolve the test sample of Ciclonium bromide in the mobile phase to a concentration within the linear range of the assay.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is a common starting point.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detection at a suitable wavelength (to be determined by UV-Vis spectroscopy) or Mass Spectrometry.

-

-

Analysis: Inject the standard and sample solutions and analyze the resulting chromatograms for retention time and peak area to determine purity.

In Vitro Pharmacological Assessment

To investigate the potential antispasmodic and anticholinergic activity of Ciclonium bromide, standard in vitro assays can be employed.

Caption: Putative mechanism of Ciclonium bromide as a muscarinic antagonist.

-

Tissue Preparation: Isolate a segment of animal intestine (e.g., rat or guinea pig ileum) and mount it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

-

Contraction Induction: Induce smooth muscle contraction using a spasmogen such as acetylcholine or carbachol.

-

Drug Application: Once a stable contraction is achieved, add increasing concentrations of Ciclonium bromide to the organ bath.

-

Measurement: Record the changes in muscle tension using an isometric force transducer.

-

Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) to quantify the potency of Ciclonium bromide as a spasmolytic agent.

Conclusion and Future Directions

Ciclonium bromide (CAS 29546-59-6) is a quaternary ammonium compound with well-defined physicochemical properties but a significant lack of publicly available pharmacological data. Its chemical structure suggests potential as an anticholinergic and antispasmodic agent, similar to other drugs in its class. However, this remains speculative without direct experimental evidence.

For researchers and drug development professionals, Ciclonium bromide represents an under-investigated molecule. Future research should focus on:

-

Comprehensive Pharmacological Profiling: Elucidating its mechanism of action, receptor binding affinities, and functional activity in relevant in vitro and in vivo models.

-

Pharmacokinetic and Toxicological Studies: Determining its absorption, distribution, metabolism, excretion, and safety profile.

-

Development of Validated Analytical Methods: Establishing robust methods for its quantification in various matrices.

This technical guide serves as a starting point for such investigations, providing the foundational knowledge of what is currently known about Ciclonium bromide and a roadmap for future research.

References

-

Clidinium bromide - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]

-

Chlordiazepoxide Hydrochloride/Clidinium Bromide Capsules - DailyMed. (n.d.). Retrieved February 4, 2026, from [Link]

-

Oxapium iodide - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]

-

Ciclonium Bromide | C22H34BrNO | CID 34625 - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

-

Evaluation of the anticholinergic actions of glycopyrronium bromide - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

-

Otilonium bromide - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]

- Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options. (2021). The American Journal of Gastroenterology, 116(8), 1645-1655.

- Some Aspects in the Pharmacology of Diclonium Bromide (2-(3,4-dicholoroanilino)quinolizinium Bromide). Part II: Gastric Acid-Antisecretory and Antiulcerogenic Actions - PubMed. (1976). Archives Internationales de Pharmacodynamie et de Therapie, 224(1), 125-136.

-

What is Bencycloquidium Bromide used for? - Patsnap Synapse. (2024). Retrieved February 4, 2026, from [Link]

- The use of anti-spasmodics in the treatment of irritable bowel syndrome: focus on otilonium bromide - PubMed. (2011). European Review for Medical and Pharmacological Sciences, 15(8), 953-961.

- Pharmacology of the anticholinergic bronchospasmolytic agent flutropium bromide. (1982). Arzneimittel-Forschung, 32(8), 882-886.

- Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern | Environmental Science & Technology. (2022).

- Quaternary ammonium derivatives as spasmolytics for irritable bowel syndrome - PubMed. (2004). Current Pharmaceutical Design, 10(28), 3531-3538.

-

Ciclonium bromide - CAS Common Chemistry. (n.d.). Retrieved February 4, 2026, from [Link]

- Quaternary Ammonium Derivatives as Spasmolytics for Irritable Bowel Syndrome. (2004). Semantic Scholar.

- Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC. (2022). Environmental Science & Technology, 56(19), 13545-13559.

-

Anticholinergic Bronchodilators (OVERVIEW) | Parasympatholytic Agents - YouTube. (2021). Retrieved February 4, 2026, from [Link]

-

What are Quaternary Ammonium Compounds? - National Pesticide Information Center - Oregon State University. (2023). Retrieved February 4, 2026, from [Link]

- Role of antispasmodics in the treatment of irritable bowel syndrome. (2014). World Journal of Gastroenterology, 20(22), 6771-6782.

- Quaternary ammonium derivatives as spasmolytics for irritable bowel syndrome. (2004). Semantic Scholar.

-

Sampling and Analysis of Quaternary Ammonium Compounds (QACs)Traces in Indoor Atmosphere - ResearchGate. (2009). Retrieved February 4, 2026, from [Link]

- Role of antispasmodics in the treatment of irritable bowel syndrome - PMC. (2014). World Journal of Gastroenterology, 20(22), 6771-6782.

-

Quaternary ammonium cation - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]

- Review Article Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity - ScienceOpen. (2018).

-

Anticholinergic drugs: Uses and side effects - MedicalNewsToday. (n.d.). Retrieved February 4, 2026, from [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. What are Quaternary Ammonium Compounds? [npic.orst.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quaternary ammonium derivatives as spasmolytics for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxapium iodide - Wikipedia [en.wikipedia.org]

- 8. Ciclonium Bromide | C22H34BrNO | CID 34625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Clidinium bromide - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. wjgnet.com [wjgnet.com]

- 12. scienceopen.com [scienceopen.com]

- 13. Anticholinergic drugs: Uses and side effects [medicalnewstoday.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Pharmacology of the anticholinergic bronchospasmolytic agent flutropium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Otilonium bromide - Wikipedia [en.wikipedia.org]

- 17. The use of anti-spasmodics in the treatment of irritable bowel syndrome: focus on otilonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and synthesis of Ciclonium bromide

Advanced Synthesis, Structural Characterization, and Pharmacodynamics

Executive Summary

Ciclonium bromide (Trade name: Adamon) represents a distinct class of parasympatholytic agents characterized by a norbornene-functionalized quaternary ammonium scaffold. Unlike the quinuclidine-based anticholinergics (e.g., Clidinium), Ciclonium derives its lipophilicity and receptor affinity from a bicyclic norbornene moiety fused to a phenyl-substituted ether chain.

This technical guide provides a rigorous analysis of the chemical structure, a reconstructed industrial synthesis pathway based on retrosynthetic logic and patent literature, and a mechanistic overview of its antispasmodic activity. It is designed for medicinal chemists and process engineers requiring high-fidelity technical data.

Chemical Structure & Identity

Ciclonium bromide is a quaternary ammonium salt.[1] Its pharmacological potency is dictated by the steric bulk of the norbornene and phenyl groups, which mimic the natural ligand acetylcholine's hydrophobic interactions while preventing receptor activation.

| Attribute | Technical Detail |

| CAS Registry Number | 29546-59-6 |

| IUPAC Name | Diethylmethyl{2-[(1-methyl-1-(5-norbornen-2-yl)-1-phenyl)methoxy]ethyl}ammonium bromide |

| Molecular Formula | C₂₂H₃₄BrNO |

| Molecular Weight | 408.42 g/mol |

| Core Scaffold | Bicyclo[2.2.1]hept-5-ene (Norbornene) |

| Stereochemistry | The norbornene ring introduces endo/exo isomerism.[2][3][4][5] Commercial preparations are typically racemic mixtures of these diastereomers unless chirally resolved. |

| Solubility | Soluble in water and lower alcohols; insoluble in non-polar solvents (ether, hexane). |

Retrosynthetic Analysis & Synthesis Protocol

The synthesis of Ciclonium bromide poses specific challenges, primarily the formation of a sterically hindered ether linkage on a tertiary carbon. The pathway can be deconstructed into four critical phases: Cycloaddition , Nucleophilic Addition , Etherification , and Quaternization .

3.1. Phase 1: Construction of the Norbornene Scaffold (Diels-Alder)

The synthesis begins with the formation of 5-acetyl-2-norbornene via a Diels-Alder cycloaddition. This reaction is highly atom-efficient and establishes the bicyclic core.

-

Reagents: Cyclopentadiene (freshly cracked), Methyl Vinyl Ketone (MVK).

-

Conditions: 0°C to Room Temperature, solvent-free or in toluene.

-

Mechanism: [4+2] Cycloaddition.

-

Outcome: A mixture of endo (kinetic) and exo (thermodynamic) isomers of 5-acetyl-2-norbornene.

3.2. Phase 2: Grignard Addition

The acetyl group serves as the electrophile for the introduction of the phenyl ring.

-

Reagents: Phenylmagnesium bromide (PhMgBr), anhydrous THF/Ether.

-

Protocol: Slow addition of 5-acetyl-2-norbornene to the Grignard reagent under N₂ atmosphere.

-

Product: 1-(5-norbornen-2-yl)-1-phenylethanol (Tertiary Alcohol).

-

Critical Control: Moisture exclusion is paramount to prevent quenching of the Grignard reagent.

3.3. Phase 3: Williamson Ether Synthesis

This is the rate-limiting step. Alkylating a tertiary alcohol requires forcing conditions due to steric hindrance.

-

Reagents: Sodium Amide (NaNH₂) or Sodium Hydride (NaH); N,N-Diethyl-2-chloroethylamine.

-

Solvent: Toluene or Xylene (reflux).

-

Mechanism: Formation of the alkoxide ion followed by Sₙ2 attack on the chloro-amine.

-

Product: Diethyl{2-[1-(5-norbornen-2-yl)-1-phenylethoxy]ethyl}amine (Free Base).[2]

3.4. Phase 4: Quaternization (Menschutkin Reaction)

The final step converts the tertiary amine into the quaternary ammonium salt, conferring water solubility and pharmacological activity.

-

Reagents: Methyl Bromide (gas) or Methyl Iodide (followed by ion exchange).

-

Solvent: Acetone or Acetonitrile.

-

Conditions: Room temperature, sealed vessel (if using MeBr gas).

-

Purification: Recrystallization from Ethanol/Ether.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow from raw materials to the final API.

Figure 1: Step-wise chemical synthesis of Ciclonium Bromide from precursor hydrocarbons.

Mechanism of Action & Pharmacology[6]

Ciclonium bromide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[6] Its quaternary structure prevents it from crossing the blood-brain barrier (BBB), thereby localizing its effects to the peripheral nervous system and minimizing central side effects (e.g., confusion, sedation).

5.1. Receptor Interaction Profile

-

Target: M1, M2, and M3 muscarinic receptors on smooth muscle cells.

-

Binding Mode: The cationic nitrogen binds to the anionic aspartate residue in the receptor pocket. The bulky norbornene and phenyl groups occupy the hydrophobic accessory pockets, sterically blocking the entry of acetylcholine.

-

Physiological Outcome:

5.2. Signal Transduction Blockade

Figure 2: Pharmacodynamic blockade of the M3-muscarinic pathway by Ciclonium Bromide.[2]

Analytical Profiling & Quality Control

For researchers validating the synthesis, the following analytical markers are critical.

| Method | Diagnostic Signal | Interpretation |

| ¹H-NMR (DMSO-d₆) | δ 6.0-6.2 ppm (m, 2H) | Olefinic protons of the norbornene ring. |

| ¹H-NMR | δ 7.2-7.5 ppm (m, 5H) | Phenyl group aromatic protons. |

| ¹H-NMR | δ 3.0-3.4 ppm (s, 3H) | N-Methyl group (characteristic of quaternary ammonium). |

| IR Spectroscopy | 1100-1150 cm⁻¹ | C-O-C ether stretch. |

| Mass Spectrometry | m/z ~328.26 (M⁺ cation) | Detection of the quaternary cation [M-Br]⁺. |

Safety & Handling (GHS Standards)

Ciclonium bromide is a potent bioactive compound. Strict adherence to safety protocols is mandatory.

-

Hazard Classification:

-

Acute Tox. 4 (Oral): Harmful if swallowed.[2]

-

Acute Tox. 2 (Inhalation): Fatal if inhaled (dust/mist).

-

-

PPE Requirements:

-

Respiratory: N95 or P100 particulate respirator required during powder handling.

-

Skin: Nitrile gloves (double-gloving recommended).

-

-

Storage: Hygroscopic. Store in a desiccator at 2-8°C, protected from light.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 34625, Ciclonium Bromide. Retrieved from [Link]

-

CAS Common Chemistry. Ciclonium bromide (CAS RN 29546-59-6).[2][3][4] American Chemical Society.[3] Retrieved from [Link][2][3]

-

European Chemicals Agency (ECHA). Registration Dossier - Ciclonium bromide.[2] Retrieved from [Link][2]

Sources

- 1. Clidinium Bromide | C22H26BrNO3 | CID 19004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ciclonium Bromide | C22H34BrNO | CID 34625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. medkoo.com [medkoo.com]

- 5. Otilonium bromide - Wikipedia [en.wikipedia.org]

- 6. What is Bencycloquidium Bromide used for? [synapse.patsnap.com]

- 7. What is the mechanism of Oxyphenonium Bromide? [synapse.patsnap.com]

Technical Monograph: Pharmacological & Kinetic Profile of Ciclonium Bromide

Executive Summary

Compound Identity: Ciclonium Bromide (CAS: 29560-58-8) Class: Quaternary Ammonium Anticholinergic / Spasmolytic Primary Application: Modulation of gastrointestinal motility and biliary dyskinesia.[1][2]

This technical guide provides a rigorous analysis of Ciclonium bromide, designed for pharmaceutical scientists and researchers. Unlike tertiary amines (e.g., atropine), Ciclonium bromide utilizes a quaternary nitrogen center to enforce peripheral selectivity, effectively decoupling antispasmodic efficacy from central nervous system (CNS) toxicity.[1] This document details the structure-activity relationships (SAR), validated ex vivo assay protocols, and the mechanistic signaling pathways governing its pharmacodynamics.[1]

Molecular Architecture & Structure-Activity Relationship (SAR)[1]

The defining feature of Ciclonium bromide is its quaternary ammonium status .[3] In drug design, the transition from a tertiary to a quaternary amine fundamentally alters the pharmacokinetic distribution volume.

-

Lipophilicity & BBB Permeability: The permanent positive charge on the nitrogen atom renders the molecule highly polar. Consequently, it cannot passively diffuse across the lipid-rich Blood-Brain Barrier (BBB).[1]

-

Receptor Affinity: The bulky cyclic structure provides steric occlusion at the muscarinic orthosteric binding site, preventing Acetylcholine (ACh) docking.

-

Anionic Counter-ion: The bromide ion serves to stabilize the cationic center in crystalline form but dissociates in aqueous physiological media (e.g., Tyrode’s solution), leaving the pharmacologically active cation free to interact with anionic aspartate residues in the receptor pocket.

Table 1: Physicochemical Profile

| Parameter | Value / Characteristic | Implication for Research |

| Molecular Formula | High molecular weight limits passive diffusion.[1] | |

| Charge State | Cationic (Permanent +1) | Restricts distribution to peripheral compartments.[1] |

| Solubility | High (Aqueous/Saline) | Ideal for in vitro organ bath preparations.[1] |

| Receptor Selectivity | Non-selective Muscarinic (M1-M3) | High potency in smooth muscle (M3) and secretory glands (M1/M3).[1] |

Pharmacodynamics: Mechanism of Action[3][4]

Ciclonium bromide acts as a competitive antagonist at post-ganglionic parasympathetic muscarinic receptors.[1] While it binds to M1, M2, and M3 subtypes, its therapeutic relevance is driven by M3 receptor blockade in the smooth muscle of the gastrointestinal tract and biliary system.

Signaling Pathway Blockade

Under normal physiological conditions, ACh binds to the M3 receptor (a Gq-coupled GPCR).[1][4] This activates Phospholipase C (PLC), generating Inositol Trisphosphate (IP3), which triggers calcium release from the sarcoplasmic reticulum, causing contraction.[1]

Ciclonium bromide occupies the receptor, preventing the G-protein conformational change.

Diagram 1: Muscarinic Antagonism Pathway

Figure 1: The competitive inhibition mechanism of Ciclonium Bromide at the M3 receptor level, preventing the Calcium-Calmodulin contraction cascade.

Experimental Validation: The Guinea Pig Ileum Assay[7]

To validate the potency of Ciclonium bromide, the Isolated Guinea Pig Ileum (GPI) assay is the gold standard. This tissue expresses a high density of M3 receptors and provides a robust, self-validating readout (isotonic contraction).[1]

Protocol: Determination of Values

Objective: Calculate the affinity of Ciclonium bromide by measuring the rightward shift of the Acetylcholine dose-response curve.

Reagents & Setup

-

Physiological Salt Solution (Tyrode’s): NaCl 137 mM, KCl 2.7 mM, CaCl2 1.8 mM, MgCl2 1.1 mM, NaH2PO4 0.4 mM, NaHCO3 11.9 mM, Glucose 5.6 mM.[1]

-

Gas Mixture: Carbogen (95% O2 / 5% CO2) to maintain pH 7.4.[1]

-

Apparatus: Organ bath (10-20 mL) with isotonic transducer.

Step-by-Step Workflow

-

Harvest: Sacrifice guinea pig (cervical dislocation), excise ileum (10-15 cm proximal to ileocecal junction), and cut into 2 cm segments.

-

Equilibration: Mount tissue in organ bath at 37°C under 1g tension. Wash every 15 mins for 60 mins.

-

Control Curve: Administer cumulative doses of ACh (

to -

Antagonist Incubation: Incubate with Ciclonium bromide (e.g.,

) for 20 minutes.[1] -

Test Curve: Repeat ACh cumulative dosing in the presence of Ciclonium.

-

Analysis: Construct a Schild Plot . The dose ratio (DR) shift determines the

(negative log of the antagonist dissociation constant).[1]

Diagram 2: Assay Workflow Logic

Figure 2: Operational workflow for validating antispasmodic activity using isolated tissue preparations.

Pharmacokinetics & Safety Profile

Absorption & Distribution[1][3][4][9]

-

Oral Bioavailability: Low to moderate (10-25%).[1] As a quaternary ammonium, intestinal absorption is rate-limited by paracellular transport mechanisms.[1]

-

Distribution: Highly polar.[1] Volume of distribution (

) is low.[1] Does not cross the Blood-Brain Barrier. [1] -

Half-life: Variable, typically shorter than tertiary amines due to rapid renal clearance of the unchanged cation.

Toxicology & Adverse Effects

Because Ciclonium is a non-selective muscarinic antagonist (M1-M3) peripherally, side effects are predictable extensions of its pharmacology ("Anticholinergic Toxidrome" minus CNS effects).[1]

| System | Effect | Mechanism |

| Salivary Glands | Xerostomia (Dry Mouth) | Blockade of M3 receptors on acinar cells.[1] |

| Eye | Mydriasis / Blurred Vision | Blockade of M3 on pupillary sphincter/ciliary muscle. |

| Urinary Tract | Urinary Retention | Inhibition of detrusor muscle contraction. |

| CNS | Minimal to None | Key Differentiator: Inability to cross BBB prevents confusion/hallucinations common with Atropine.[1] |

Handling Warning: Pure Ciclonium Bromide powder is classified as acutely toxic if inhaled (H330) due to potent local effects on bronchial smooth muscle and systemic absorption through alveolar membranes.[1] Use full respiratory protection (N95/P100) when handling raw API.[1]

References

-

PubChem. (n.d.).[1] Ciclonium Bromide (CID 34625).[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

-

Takeuchi, K., et al. (1990).[1] Effect of tripropylsulfonium bromide on the contractile responses of the isolated guinea-pig ileum. The Japanese Journal of Pharmacology. Retrieved from [Link] (Serves as the methodological basis for quaternary ammonium ileum assays).[1]

-

DrugBank. (n.d.).[1] Muscarinic Antagonists: Pharmacology and Mechanism. Retrieved from [Link][1]

-

Norecopa. (2021).[1] Guinea Pig Ileum: Pharmacological Simulation. Retrieved from [Link][1]

Sources

- 1. Cetrimonium bromide - Wikipedia [en.wikipedia.org]

- 2. Some aspects in the pharmacology of diclonium bromide (2-(3,4-dicholoroanilino)quinolizinium bromide). Part II: Gastric acid-antisecretory and antiulcerogenic actions [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Oxitropium Bromide? [synapse.patsnap.com]

- 4. What is the mechanism of Butropium Bromide? [synapse.patsnap.com]

- 5. Guinea Pig Ileum [sheffbp.co.uk]

- 6. rjptsimlab.com [rjptsimlab.com]

An In-depth Technical Guide on the Potential Therapeutic Targets of Ciclonium Bromide

This guide provides a detailed exploration of the potential therapeutic targets of Ciclonium bromide, a quaternary ammonium compound.[1][2] Given the limited direct pharmacological data on Ciclonium bromide itself, this document synthesizes information from chemically related compounds to propose and investigate its likely mechanisms of action. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for initiating research into this compound.

Introduction to Ciclonium Bromide and the Quaternary Ammonium Class

Ciclonium bromide belongs to the class of quaternary ammonium compounds, which are cationic surfactants with a range of applications.[3][4] In medicine, many quaternary ammonium derivatives exhibit significant anticholinergic and spasmolytic properties.[5][6] These effects are primarily mediated by their interaction with the parasympathetic nervous system, which regulates a multitude of involuntary bodily functions including smooth muscle contraction and glandular secretions.[7]

Based on its chemical structure and the known activities of similar molecules like Otilonium bromide and Clidinium bromide, Ciclonium bromide is likely to exert its therapeutic effects through the modulation of specific receptors and ion channels in smooth muscle tissues.[5][8][9] This guide will delve into the most probable molecular targets and provide a comprehensive experimental framework for their validation.

Primary Putative Therapeutic Target: Muscarinic Acetylcholine Receptors

The most likely primary target for Ciclonium bromide is the family of muscarinic acetylcholine receptors (mAChRs).[7] These G-protein coupled receptors are key components of the parasympathetic nervous system and are activated by the neurotransmitter acetylcholine (ACh).[7] By acting as an antagonist at these receptors, Ciclonium bromide would block the effects of ACh, leading to smooth muscle relaxation and a reduction in secretions.[10][11][12]

Muscarinic Receptor Subtypes and Their Physiological Roles

There are five subtypes of muscarinic receptors (M1-M5), with M1, M2, and M3 being the most well-characterized in the periphery.

-

M1 Receptors: Primarily found in the central nervous system and on gastric parietal cells, where they mediate gastric acid secretion.

-

M2 Receptors: Predominantly located in the heart, where their stimulation leads to a decrease in heart rate. They are also found on presynaptic nerve terminals, where they inhibit further acetylcholine release.[13]

-

M3 Receptors: Widely expressed on smooth muscle cells in the gastrointestinal tract, bladder, and airways, as well as on exocrine glands.[14] Activation of M3 receptors leads to smooth muscle contraction and increased glandular secretions.[14][15]

Given the reported use of related compounds for gastrointestinal and urinary disorders, it is highly probable that Ciclonium bromide exhibits antagonist activity at M3 receptors, and possibly M1 receptors.[9][11]

Signaling Pathway of M3 Muscarinic Receptors

The binding of acetylcholine to M3 receptors initiates a signaling cascade that results in smooth muscle contraction. A simplified representation of this pathway is provided below.

Caption: M3 Muscarinic Receptor Signaling Pathway.

Potential Secondary Therapeutic Target: L-type Calcium Channels

Evidence from the related compound Otilonium bromide suggests that quaternary ammonium antispasmodics may also exert their effects through the modulation of L-type calcium channels.[5][16][17][18][19] These voltage-gated ion channels are crucial for the initiation of smooth muscle contraction.

Role of L-type Calcium Channels in Smooth Muscle Contraction

Depolarization of the smooth muscle cell membrane leads to the opening of L-type calcium channels, allowing an influx of extracellular calcium. This increase in intracellular calcium concentration is a primary trigger for the contractile machinery of the cell. By blocking these channels, Ciclonium bromide could directly inhibit smooth muscle contraction, an effect that would be synergistic with its antagonism of muscarinic receptors.

Caption: L-type Calcium Channel's Role in Contraction.

Experimental Protocols for Target Validation

To empirically determine the therapeutic targets of Ciclonium bromide, a series of well-established pharmacological assays are required. The following protocols provide a framework for these investigations.

Experimental Workflow

The overall workflow for validating the potential targets of Ciclonium bromide is outlined below.

Caption: Experimental Workflow for Target Validation.

Protocol 1: Competitive Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of Ciclonium bromide for M1, M2, and M3 muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing human recombinant M1, M2, or M3 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Non-specific binding control: Atropine.

-

Ciclonium bromide stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of Ciclonium bromide.

-

In a 96-well plate, add assay buffer, cell membranes, [³H]-NMS, and either vehicle, atropine (for non-specific binding), or varying concentrations of Ciclonium bromide.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the bound radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Ciclonium bromide concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Organ Bath Assay for Functional Antagonism

Objective: To determine the functional antagonist potency (pA2) of Ciclonium bromide on carbachol-induced contractions of isolated smooth muscle.

Materials:

-

Animal tissue (e.g., guinea pig ileum or rat bladder strips).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

Isometric force transducer and data acquisition system.

-

Muscarinic agonist: Carbachol.

-

Ciclonium bromide stock solution.

Procedure:

-

Mount the isolated tissue in the organ bath under a resting tension.

-

Allow the tissue to equilibrate for at least 60 minutes, with regular washing.

-

Perform a cumulative concentration-response curve to carbachol to establish a baseline contractile response.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a known concentration of Ciclonium bromide for a set period (e.g., 30 minutes).

-

In the presence of Ciclonium bromide, repeat the cumulative concentration-response curve to carbachol.

-

Repeat steps 4-6 with increasing concentrations of Ciclonium bromide.

-

Plot the log concentration of carbachol versus the contractile response for each concentration of Ciclonium bromide.

-

Perform a Schild regression analysis to determine the pA2 value, which is a measure of the antagonist's potency.

Data Presentation

The data obtained from the proposed experiments can be summarized in a table for clear comparison and interpretation.

| Assay | Parameter | M1 Receptor | M2 Receptor | M3 Receptor | L-type Ca²⁺ Channel |

| Binding | Ki (nM) | TBD | TBD | TBD | N/A |

| Functional | pA2 | TBD | TBD | TBD | N/A |

| Ca²⁺ Imaging | IC50 (µM) | N/A | N/A | N/A | TBD |

| TBD: To Be Determined; N/A: Not Applicable. |

Conclusion

While direct experimental data on Ciclonium bromide is currently scarce, its classification as a quaternary ammonium compound provides a strong basis for hypothesizing its therapeutic targets. The primary mechanism of action is likely to be the antagonism of muscarinic acetylcholine receptors, particularly the M3 subtype, leading to its spasmolytic effects. A secondary mechanism involving the blockade of L-type calcium channels may also contribute to its overall pharmacological profile. The experimental protocols detailed in this guide provide a clear and scientifically rigorous path for the definitive elucidation of Ciclonium bromide's mechanism of action, which is a critical step in its potential development as a therapeutic agent.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Otilonium Bromide?

- PubChem. (n.d.). Clidinium Bromide.

- Britannica. (2026, January 20). Drug - Muscle Relaxants, Analgesics, Stimulants.

- PubMed. (n.d.). Some Aspects in the Pharmacology of Diclonium Bromide (2-(3,4-dicholoroanilino)quinolizinium Bromide). Part II: Gastric Acid-Antisecretory and Antiulcerogenic Actions.

- Bentham Science. (n.d.). Otilonium Bromide: A Drug with a Complex Mechanism of Action.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Oxyphenonium Bromide?

- PubMed Central. (n.d.). Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of otilonium bromide.

- Patsnap Synapse. (2024, June 14). What is Bencycloquidium Bromide used for?

- PubMed. (n.d.). Mechanisms of Action of Otilonium Bromide (OB) in Human Cultured Smooth Muscle Cells and Rat Colonic Strips.

- PubChem. (n.d.). Clidinium.

- MedKoo. (n.d.). Ciclonium bromide.

- PubChem. (n.d.). Ciclonium Bromide.

- PubMed. (n.d.). Otilonium Bromide: A Drug with a Complex Mechanism of Action.

- NCBI Bookshelf. (n.d.). Muscarinic Antagonists.

- MDPI. (n.d.). Muscarinic Receptor Agonists and Antagonists.

- ResearchGate. (2025, August 5). Otilonium bromide inhibits muscle contractions via L-type calcium channels in the rat colon.

- Pharmaceutical Technology. (2022, January 27). How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines.

- PubMed. (n.d.). Tiotropium bromide.

- PubMed Central. (2017, April 22). Effects of muscarinic receptor antagonists on cocaine discrimination in wild-type mice and in...

- Taylor & Francis. (n.d.). Quaternary ammonium compounds – Knowledge and References.

- PubMed. (n.d.). Colonic Smooth Muscle Cells and Colonic Motility Patterns as a Target for Irritable Bowel Syndrome Therapy: Mechanisms of Action of Otilonium Bromide.

Sources

- 1. medkoo.com [medkoo.com]

- 2. Ciclonium Bromide | C22H34BrNO | CID 34625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines - Pharmaceutical Technology [pharmaceutical-technology.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of otilonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of Otilonium Bromide? [synapse.patsnap.com]

- 9. Clidinium Bromide | C22H26BrNO3 | CID 19004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Oxyphenonium Bromide? [synapse.patsnap.com]

- 11. What is Bencycloquidium Bromide used for? [synapse.patsnap.com]

- 12. Clidinium | C22H26NO3+ | CID 2784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Effects of muscarinic receptor antagonists on cocaine discrimination in wild-type mice and in muscarinic receptor M1, M2, and M4 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Tiotropium bromide [pubmed.ncbi.nlm.nih.gov]

- 16. eurekaselect.com [eurekaselect.com]

- 17. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of otilonium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanisms of action of otilonium bromide (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Navigating the Preclinical Landscape: A Technical Guide to Animal Models for Evaluating Ciclonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciclonium bromide, a quaternary ammonium compound, belongs to a class of drugs known for their anticholinergic and antispasmodic properties. These characteristics suggest a therapeutic potential in conditions marked by smooth muscle hyperactivity, such as irritable bowel syndrome (IBS) and respiratory disorders like asthma and chronic obstructive pulmonary disease (COPD). As with any promising therapeutic agent, a thorough preclinical evaluation is paramount to understanding its pharmacological profile, efficacy, and safety. This in-depth technical guide provides a comprehensive overview of the essential animal models and in vitro assays crucial for the rigorous investigation of Ciclonium bromide's effects, with a focus on gastrointestinal and respiratory systems. This guide is designed to empower researchers and drug development professionals with the foundational knowledge and detailed protocols necessary to navigate the preclinical journey of Ciclonium bromide or similar compounds.

Unraveling the Mechanism of Action of Ciclonium Bromide

Ciclonium bromide, as a quaternary ammonium derivative, is structurally related to other well-characterized antimuscarinic agents. Its primary mechanism of action is anticipated to be the competitive antagonism of acetylcholine at muscarinic receptors on smooth muscle cells. This action inhibits the downstream signaling cascade that leads to muscle contraction. Furthermore, evidence from similar compounds, such as otilonium bromide, suggests a multifactorial mechanism that may also involve the blockade of calcium channels, thereby directly interfering with the calcium influx required for smooth muscle contraction.[1][2] This dual action provides a potent and targeted approach to inducing smooth muscle relaxation.

The proposed signaling pathway for Ciclonium bromide's action on a smooth muscle cell is illustrated below.

Figure 2: General workflow for in vitro smooth muscle contraction assays.

Step-by-Step Protocol: Guinea Pig Ileum Contraction Assay

-

Tissue Preparation: Humanely euthanize a guinea pig and excise a segment of the distal ileum. Gently flush the lumen with Krebs-Henseleit solution. Isolate longitudinal muscle-myenteric plexus preparations. [3]2. Mounting: Suspend a 2-3 cm segment of the ileum in a 10-20 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with washes every 15 minutes.

-

Control Response: Elicit a contractile response with a submaximal concentration of acetylcholine (e.g., 1 µM) to ensure tissue viability.

-

Concentration-Response Curve (CRC) to Agonist: Cumulatively add increasing concentrations of acetylcholine to the bath to generate a control CRC.

-

Washout: Thoroughly wash the tissue to return to baseline tension.

-

Incubation with Ciclonium Bromide: Add a specific concentration of Ciclonium bromide to the bath and incubate for a predetermined period (e.g., 20-30 minutes).

-

Repeat CRC: In the presence of Ciclonium bromide, repeat the cumulative addition of acetylcholine to generate a second CRC.

-

Data Analysis: Compare the CRCs in the absence and presence of Ciclonium bromide. A rightward shift in the CRC is indicative of competitive antagonism. [4]Calculate the pA2 value using Schild analysis to quantify the potency of Ciclonium bromide as a muscarinic antagonist.

In Vivo Evaluation of Gastrointestinal Effects

Animal models are indispensable for understanding the effects of Ciclonium bromide on the complex, integrated functions of the gastrointestinal system, particularly in the context of disorders like IBS, which involve both altered motility and visceral hypersensitivity. [5]

Rationale for Animal Model Selection

Rodents, particularly rats and mice, are the most commonly used species for modeling IBS-like symptoms due to their well-characterized gastrointestinal physiology, the availability of validated experimental techniques, and their cost-effectiveness. [6]

Model 1: Visceral Hypersensitivity - Colorectal Distension (CRD) in Rodents

Visceral hypersensitivity, a hallmark of IBS, can be assessed using the colorectal distension (CRD) model. This model measures the animal's pain response to a controlled, noxious stimulus in the colon. [7]

Figure 3: Workflow for the colorectal distension model of visceral hypersensitivity.

-

Animal Preparation: Fast male Wistar or Sprague-Dawley rats overnight with free access to water. [1]2. Balloon Insertion: Under light isoflurane anesthesia, insert a flexible balloon catheter (made from a latex glove finger attached to a catheter) into the descending colon, approximately 8 cm from the anus. [1]Secure the catheter to the tail.

-

Acclimation: Allow the animal to recover from anesthesia and acclimate in a small, transparent cage for at least 30 minutes.

-

Baseline Measurement: Connect the catheter to a barostat system. Record the visceromotor response (VMR), typically quantified by electromyography (EMG) of the abdominal muscles or by visual assessment of the abdominal withdrawal reflex (AWR), in response to graded phasic distensions (e.g., 20, 40, 60, 80 mmHg for 20 seconds each, with a 5-minute rest interval). [8][9]5. Drug Administration: Administer Ciclonium bromide via the desired route (e.g., intraperitoneal, oral gavage).

-

Post-Drug Measurement: At a predetermined time point after drug administration, repeat the graded colorectal distension protocol and record the VMR.

-

Data Analysis: Compare the VMR (EMG activity or AWR score) before and after Ciclonium bromide administration. A significant reduction in the VMR at various distension pressures indicates an analgesic effect.

Model 2: Gastrointestinal Motility - Charcoal Meal Transit Assay in Mice

This classic and robust assay provides a quantitative measure of overall gastrointestinal transit time. [10]

-

Animal Preparation: Fast mice (e.g., BALB/c or C57BL/6) for 6-18 hours with free access to water. [11]Group housing for shorter fasting periods can reduce stress. [11]2. Drug Administration: Administer Ciclonium bromide or vehicle control at a specific time before the charcoal meal.

-

Charcoal Meal Administration: Administer a charcoal meal (typically 5-10% charcoal in 5-10% gum acacia or methylcellulose) via oral gavage (e.g., 0.1 mL/10g body weight). [12]4. Euthanasia and Dissection: At a fixed time after charcoal administration (e.g., 20-30 minutes), humanely euthanize the mice. Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.

-

Measurement: Lay the intestine flat without stretching and measure the total length. Also, measure the distance traveled by the charcoal front from the pylorus.

-

Data Analysis: Express the intestinal transit as a percentage of the total length of the small intestine. A decrease in this percentage compared to the vehicle group indicates an inhibitory effect on gastrointestinal motility.

| Gastrointestinal Model | Animal Species | Key Parameter Measured | Expected Effect of Ciclonium Bromide | References |

| Visceral Hypersensitivity | Rat, Mouse | Visceromotor Response (VMR) to Colorectal Distension | Decrease in VMR | ,[6],[7] [13] |

| GI Motility | Mouse, Rat | Percentage of Intestinal Length Traveled by Charcoal | Decrease in Transit Percentage | ,[14],[12] [15] |

| Gastric Emptying | Rat | Gastric Content of a Marker (e.g., phenol red) | Delayed Gastric Emptying | ,[16],[17] [18] |

In Vivo Assessment of Bronchodilatory Effects

The anticholinergic properties of Ciclonium bromide strongly suggest its potential as a bronchodilator for the treatment of obstructive airway diseases.

Rationale for Animal Model Selection

Guinea pigs are highly sensitive to bronchoconstrictors like histamine and acetylcholine, making them an excellent model for studying bronchodilation. [19][20]Mice, particularly in models of allergic asthma, are also widely used due to the availability of immunological reagents and transgenic strains. [21]Dogs can also be used in models of induced bronchoconstriction. [22][23]

Model 1: Allergic Asthma - Ovalbumin (OVA)-Induced Bronchoconstriction in Guinea Pigs

This model mimics the allergic inflammation and airway hyperresponsiveness seen in human asthma.

-

Sensitization: Sensitize guinea pigs with an intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant like aluminum hydroxide. A booster injection may be given after 1-2 weeks. [19]2. Drug Administration: Prior to the challenge, administer Ciclonium bromide or vehicle control via inhalation or another appropriate route.

-

OVA Challenge: Place the conscious, unrestrained guinea pig in a whole-body plethysmograph and expose it to an aerosolized solution of OVA.

-

Measurement of Bronchoconstriction: Continuously measure respiratory parameters such as specific airway resistance (sRaw) or Penh (Enhanced Pause). A significant increase in these parameters indicates bronchoconstriction.

-

Data Analysis: Compare the magnitude and duration of the bronchoconstrictor response in Ciclonium bromide-treated animals versus controls. A reduction in the response demonstrates a protective, bronchodilatory effect.

Model 2: Induced Bronchoconstriction - Methacholine Challenge in Mice

This model assesses the ability of a compound to directly counteract the effects of a muscarinic agonist on the airways.

-

Animal Preparation: Anesthetize the mouse and place it in a plethysmograph for the measurement of lung function.

-

Baseline Measurement: Obtain a stable baseline reading of lung resistance and compliance.

-

Drug Administration: Administer Ciclonium bromide or vehicle.

-

Methacholine Challenge: Expose the mouse to increasing concentrations of aerosolized methacholine. [2][24]5. Measurement of Airway Hyperresponsiveness: Measure the changes in lung resistance and compliance at each methacholine concentration.

-

Data Analysis: Construct a dose-response curve for methacholine. A rightward and downward shift in the curve in the Ciclonium bromide-treated group indicates a protective effect against methacholine-induced bronchoconstriction.

| Respiratory Model | Animal Species | Inducing Agent | Key Parameter Measured | Expected Effect of Ciclonium Bromide | References |

| Allergic Asthma | Guinea Pig, Mouse | Ovalbumin (OVA) | Airway Resistance, Penh | Attenuation of Bronchoconstriction | ,[19],[20] [25] |

| Induced Bronchoconstriction | Mouse, Dog | Methacholine | Airway Resistance, Lung Compliance | Inhibition of Bronchoconstriction | ,[22],[2] [26] |

Preclinical Safety and Toxicology

As a quaternary ammonium compound, Ciclonium bromide requires a thorough safety evaluation. While these compounds are widely used, potential toxicities, particularly at the point of contact and with chronic exposure, must be assessed. [27]Standard preclinical toxicology studies should be conducted in compliance with regulatory guidelines.

Key Toxicological Endpoints to Evaluate:

-

Acute Toxicity: Determination of LD50 via relevant routes of administration.

-

Repeat-Dose Toxicity: Studies in at least two species (one rodent, one non-rodent) to identify target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL).

-

Safety Pharmacology: Assessment of effects on the central nervous, cardiovascular, and respiratory systems.

-

Genotoxicity: A battery of in vitro and in vivo tests to assess mutagenic and clastogenic potential.

-

Developmental and Reproductive Toxicology (DART): Evaluation of potential effects on fertility and embryonic development. [28]

Conclusion

The preclinical evaluation of Ciclonium bromide necessitates a multi-faceted approach, beginning with foundational in vitro assays to confirm its mechanism of action on smooth muscle and progressing to robust in vivo models that recapitulate key aspects of human disease. The animal models detailed in this guide for gastrointestinal hypermotility, visceral hypersensitivity, and bronchoconstriction provide the necessary framework for a comprehensive assessment of efficacy. When coupled with a thorough toxicological evaluation, these studies will generate the critical data required to determine the therapeutic potential and safety profile of Ciclonium bromide, paving the way for potential clinical development.

References

-

ibd-biotech. (n.d.). IBS Animal models. Retrieved from [Link]

-

Christianson, J. A., et al. (2015). Animal models of gastrointestinal and liver diseases. Animal models of visceral pain: pathophysiology, translational relevance, and challenges. American Journal of Physiology-Gastrointestinal and Liver Physiology, 308(9), G747-G758. Retrieved from [Link]

-

ResearchGate. (n.d.). Validation of animal model of visceral hypersensitivity (IBS model). Retrieved from [Link]

-

Mule, F., & Fornai, M. (2018). Experimental Models of Irritable Bowel Syndrome and the Role of the Enteric Neurotransmission. International Journal of Molecular Sciences, 19(7), 2047. Retrieved from [Link]

-

Kim, B. J., et al. (2013). Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers. Journal of the Korean Society of Radiology, 69(5), 349-355. Retrieved from [Link]

-

de Souza, I. A., et al. (2022). Non-invasive biomagnetic assessment of gastrointestinal motility in a loperamide-induced constipation model. Brazilian Journal of Medical and Biological Research, 55, e12079. Retrieved from [Link]

-

Chen, S. W., et al. (2005). Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats. World Journal of Gastroenterology, 11(21), 3274-3278. Retrieved from [Link]

-

PharmaState. (n.d.). In vivo Methods for Evaluation of Drugs for the Treatment of Gastrointestinal Motility Disorders. Retrieved from [Link]

-

Zosky, G. R., & Sly, P. D. (2007). Animal models of asthma. Clinical & Experimental Allergy, 37(7), 973-988. Retrieved from [Link]

-

Hirshman, C. A., et al. (1982). Canine bronchoconstriction, gas trapping, and hypoxia with methacholine. Journal of Applied Physiology, 52(5), 1164-1170. Retrieved from [Link]

-

Prior, H., et al. (2012). Refinement of the charcoal meal study by reduction of the fasting period. Alternatives to Laboratory Animals, 40(2), 99-107. Retrieved from [Link]

-

Asai, T. (1998). Gastric emptying of indigestible solids--a rat model. Middle East Journal of Anaesthesiology, 14(4), 259-266. Retrieved from [Link]

-

NIH. (n.d.). A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI. Retrieved from [Link]

-

Meurs, H., et al. (2006). A Guinea Pig Model of Acute and Chronic Asthma Using Permanently Instrumented and Unrestrained Animals. Current Protocols in Pharmacology, Chapter 5, Unit 5.25. Retrieved from [Link]

-

Durbin, R. P., & Jenkinson, D. H. (1961). The action of acetylcholine and other drugs on the efflux of potassium and rubidium from smooth muscle of the guinea-pig intestine. The Journal of Physiology, 157(1), 90-96. Retrieved from [Link]

-

Larauche, M., et al. (2012). Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study. Journal of Neurogastroenterology and Motility, 18(1), 13-28. Retrieved from [Link]

-

Gros, D. B., et al. (2012). Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle. JoVE (Journal of Visualized Experiments), (69), e4211. Retrieved from [Link]

-

Hrubec, T. C., et al. (2021). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, 55(11), 7234-7247. Retrieved from [Link]

-

O'Mahony, S. M., et al. (2012). Rodent models of colorectal distension. Current Protocols in Neuroscience, Chapter 9, Unit 9.40. Retrieved from [Link]

-

Wang, T. T., et al. (2018). Roles of Gastric Emptying and Gastrointestinal Transit Following Ileal Interposition in Alleviating Diabetes in Goto-Kakizaki Rats. Frontiers in Physiology, 9, 119. Retrieved from [Link]

-

Woyczesczyk, J., et al. (2019). Back to the future: re-establishing guinea pig in vivo asthma models. Clinical Science, 133(15), 1677-1680. Retrieved from [Link]

-

Zholos, A. V., & Bolton, T. B. (2001). Acetylcholine exerts inhibitory and excitatory actions on mouse ileal pacemaker activity: role of muscarinic versus nicotinic receptors. British Journal of Pharmacology, 132(6), 1309-1320. Retrieved from [Link]

-

ResearchGate. (2005). Effects of fasting on evaluation of gastrointestinal transit with charcoal meal. Retrieved from [Link]

-

Sly, P. D., et al. (2003). Methacholine responsiveness in mice from 2 to 8 wk of age. Journal of Applied Physiology, 95(4), 1462-1468. Retrieved from [Link]

-

Mears, S. L., & Biller, D. S. (2004). Severe bronchoconstriction after bronchoalveolar lavage in a dog with eosinophilic airway disease. Journal of the American Veterinary Medical Association, 224(9), 1475-1478. Retrieved from [Link]

-

Nottingham ePrints. (n.d.). Development of an in vitro model of smooth muscle contraction. Retrieved from [Link]

-

Frontiers. (2023). An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice. Retrieved from [Link]

-

ResearchGate. (n.d.). Systematic assessment of quaternary ammonium compounds for the potential to elicit developmental and reproductive effects. Retrieved from [Link]

-

ResearchGate. (2015). How can I quantify smooth muscle contraction in vitro?. Retrieved from [Link]

-

Norris, A. A., & Green, M. P. (2001). Canine models of asthma and COPD. Pulmonary Pharmacology & Therapeutics, 14(3), 155-168. Retrieved from [Link]

-

Hantos, Z., et al. (2008). The pattern of methacholine responsiveness in mice is dependent on antigen challenge dose. Respiratory Research, 9(1), 7. Retrieved from [Link]

-

Frontiers. (2018). A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress. Retrieved from [Link]

-

ResearchGate. (n.d.). Colorectal distension paradigms in mice. Retrieved from [Link]

-

Costa, A. C., et al. (1998). Induced release of acetylcholine from guinea pig ileum longitudinal muscle-myenteric plexus by anatoxin-a. Journal of Natural Toxins, 7(3), 269-281. Retrieved from [Link]

-

Boutry, C., et al. (2020). Gastric Emptying and Gastrointestinal Transit Compared among Native and Hydrolyzed Whey and Casein Milk Proteins in an Aged Rat Model. Nutrients, 12(9), 2828. Retrieved from [Link]

-

NIH. (2023). An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice. Retrieved from [Link]

-

ResearchGate. (n.d.). Methacholine bronchoprovocation test in conscious BALB/c mice. Retrieved from [Link]

-

CABI Digital Library. (n.d.). exercise-induced asthma in dogs. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Quaternary ammonium compounds in medicinal herbs and health risk assessment. Retrieved from [Link]

-

Taylor & Francis Online. (2017). Animal models of asthma: utility and limitations. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). Cell Contraction Assay. Retrieved from [Link]

-

NIH. (2024). A method for isolating contractile smooth muscle cells from cryopreserved tissue. Retrieved from [Link]

-

PubMed Central. (n.d.). Gastric emptying of enterally administered liquid meal in conscious rats and during sustained anesthesia. Retrieved from [Link]

-

AGQ Labs USA. (2026). Quaternary ammonium compound testing. Retrieved from [Link]

-

RSIS International. (2025). Concentration-Response Curve for Acetylcholine (ACh) in the Absence and Presence of Atropine and Measurement of the Equilibrium. Retrieved from [Link]

-

American Lung Association. (2024). Methacholine Challenge Test. Retrieved from [Link]

-

SPARC Portal. (n.d.). Assessment of gastric emptying and motility with magnetic resonance imaging (MRI) under gastric electrical stimulation (GES) in rats. Retrieved from [Link]

-

YouTube. (2021). Bioassay of histamine using guinea pig ileum by matching method. Retrieved from [Link]

-

NIH. (n.d.). Reproductive & developmental toxicity of quaternary ammonium compounds. Retrieved from [Link]

Sources

- 1. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Induced release of acetylcholine from guinea pig ileum longitudinal muscle-myenteric plexus by anatoxin-a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsisinternational.org [rsisinternational.org]

- 5. mdpi.com [mdpi.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijper.org [ijper.org]

- 13. An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Gastric emptying of indigestible solids--a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. SPARC Portal [sparc.science]

- 19. mdpi.com [mdpi.com]

- 20. A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The pattern of methacholine responsiveness in mice is dependent on antigen challenge dose - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Canine bronchoconstriction, gas trapping, and hypoxia with methacholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Canine models of asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. lung.org [lung.org]

- 25. Frontiers | A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress [frontiersin.org]

- 26. researchgate.net [researchgate.net]

- 27. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In-Vivo Dissolution of Ciclonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed framework for the dissolution of Ciclonium bromide for in-vivo research applications. As a quaternary ammonium antimuscarinic agent, Ciclonium bromide's physicochemical properties guide the formulation strategy for preclinical studies. This document synthesizes established methodologies for analogous compounds to propose a robust and reproducible protocol, emphasizing scientific integrity and safety.

Introduction to Ciclonium Bromide and its In-Vivo Significance

Ciclonium bromide is a quaternary ammonium compound investigated for its antispasmodic and anticholinergic properties.[1] These characteristics make it a candidate for research into conditions involving smooth muscle spasms.[2] Like other quaternary ammonium salts, it functions by antagonizing muscarinic receptors, thereby inhibiting the action of acetylcholine.[3][4] The effective delivery of Ciclonium bromide in animal models is paramount for accurately assessing its pharmacokinetic profile, efficacy, and safety.

The primary challenge in preparing Ciclonium bromide for in-vivo use is to create a biocompatible, stable, and homogenous solution that allows for precise dosing. As a quaternary ammonium salt, Ciclonium bromide is anticipated to have good water solubility, a characteristic that simplifies formulation.[5]

Physicochemical Properties and Solubility Profile

| Property | Value/Characteristic | Source |

| Chemical Formula | C22H34BrNO | MedKoo |

| Molecular Weight | 408.42 g/mol | MedKoo |

| Appearance | Solid powder | MedKoo |

| General Solubility | Quaternary ammonium compounds generally exhibit high water solubility. | MDPI[5] |

| Specific Solubility | Soluble in DMSO. | MedKoo |

A supplier, MedKoo, provides a concentration table that suggests solubility in aqueous solutions, though the specific solvent is not named. For the purpose of these protocols, we will leverage the expected aqueous solubility and the known solubility in DMSO to provide two distinct preparation methods.

Core Protocol: Aqueous-Based Formulation for In-Vivo Administration

This protocol is the recommended primary approach due to the high likelihood of Ciclonium bromide's solubility in aqueous vehicles and the superior biocompatibility of such formulations.

Rationale for an Aqueous Vehicle

An aqueous-based vehicle, such as sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), is the gold standard for intravenous, intraperitoneal, and subcutaneous administration in animal studies. These vehicles are isotonic and minimize the risk of irritation, hemolysis, and other adverse effects at the injection site. Given that many quaternary ammonium bromide salts are administered intravenously in preclinical and clinical settings, an aqueous solution is the most logical starting point.

Materials and Equipment

-

Ciclonium bromide powder

-

Sterile 0.9% Sodium Chloride Injection, USP (Saline)

-

Sterile, pyrogen-free water for injection (WFI)

-

Sterile conical tubes (15 mL and 50 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile syringes (1 mL, 5 mL, 10 mL)

-

Sterile syringe filters (0.22 µm)

-

pH meter (optional, but recommended)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Step-by-Step Dissolution Protocol

-

Don PPE: Before handling the compound, ensure appropriate PPE is worn. Ciclonium bromide is classified as harmful if swallowed or in contact with skin, and fatal if inhaled.[6]

-

Calculate Required Mass: Determine the total mass of Ciclonium bromide needed based on the desired final concentration and total volume.

-

Example Calculation: For a 10 mg/mL solution in a final volume of 5 mL, you would need 50 mg of Ciclonium bromide.

-

-

Weighing: Accurately weigh the calculated mass of Ciclonium bromide powder using a calibrated analytical balance and place it into a sterile conical tube.

-

Initial Solubilization: Add a small volume of sterile saline (e.g., 20-30% of the final volume) to the conical tube containing the powder.

-

Vortexing: Cap the tube securely and vortex the mixture for 1-2 minutes to facilitate dissolution. Visually inspect for any remaining solid particles.

-

Incremental Addition of Vehicle: Continue to add the sterile saline in increments, vortexing after each addition, until the final desired volume is reached.

-

Final Inspection: Once all the vehicle has been added and the solution is thoroughly mixed, visually inspect for complete dissolution. The solution should be clear and free of any visible particulates.

-

Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the filtered solution into a new sterile container. This step is crucial for removing any potential microbial contamination and undissolved microparticles, which is essential for parenteral administration.

-

Labeling and Storage: Clearly label the sterile container with the compound name, concentration, vehicle, date of preparation, and storage conditions. Based on the stability of analogous compounds like vecuronium bromide, freshly prepared aqueous solutions are recommended for immediate use.[7] If short-term storage is necessary, refrigeration at 2-8°C is advisable, with a visual inspection for precipitation before use.

Workflow Diagram

Caption: Aqueous Dissolution Workflow for Ciclonium Bromide.

Alternative Protocol: Co-Solvent Formulation for High Concentrations

This protocol should be considered if the desired concentration of Ciclonium bromide cannot be achieved in a purely aqueous vehicle or if a specific non-aqueous vehicle is required by the experimental design.

Rationale for a Co-Solvent System

For compounds with limited aqueous solubility or when very high concentrations are needed, a co-solvent system can be employed. Dimethyl sulfoxide (DMSO) is a powerful and common solvent for many organic molecules. However, high concentrations of DMSO can be toxic in-vivo. Therefore, it is often used in combination with other vehicles like polyethylene glycol (PEG) and saline to create a more biocompatible formulation. A study optimizing the administration of Auranofin in mice utilized a vehicle of 50% DMSO, 40% PEG300, and 10% ethanol, demonstrating its utility for improving solubility while maintaining safety in animal models.[8]

Materials and Equipment

-

Ciclonium bromide powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Polyethylene glycol 300 (PEG300), sterile

-

Sterile 0.9% Sodium Chloride Injection, USP (Saline)

-

All other equipment as listed in section 3.2.

Step-by-Step Co-Solvent Dissolution Protocol

-

Don PPE: Adhere to all safety precautions as outlined previously.

-

Prepare Co-Solvent Vehicle: In a sterile container, prepare the co-solvent vehicle. For example, to make a 10% DMSO in saline solution, you would add 1 mL of sterile DMSO to 9 mL of sterile saline. For more complex vehicles, ensure all components are sterile and mixed thoroughly.

-

Weigh Ciclonium Bromide: Accurately weigh the required amount of Ciclonium bromide and place it in a sterile conical tube.

-

Dissolve in DMSO: Add the minimum volume of DMSO required to fully dissolve the powder. Vortex until a clear solution is obtained. This creates a concentrated stock solution.

-

Incremental Dilution: Slowly add the remaining vehicle components (e.g., PEG300, saline) to the DMSO stock solution in a stepwise manner, vortexing between each addition. This gradual dilution helps to prevent the compound from precipitating out of solution.

-

Final Volume Adjustment: Bring the solution to the final desired volume with the appropriate vehicle component (usually saline or PBS).

-

Final Inspection and Filtration: Visually inspect the final solution for clarity and perform sterile filtration using a 0.22 µm syringe filter. Note that highly viscous solutions may require a larger surface area filter or gentle pressure.

-

Labeling and Storage: Label the solution as described previously. Co-solvent solutions should be prepared fresh whenever possible. If storage is necessary, consult stability data for similar formulations, and always visually inspect for precipitation before use.

In-Vivo Administration Protocol

The choice of administration route depends on the experimental goals, such as studying systemic exposure versus local effects. For systemic antispasmodic activity, intravenous or intraperitoneal routes are common.

Recommended Routes of Administration

-

Intravenous (IV) Injection: Provides 100% bioavailability and rapid onset of action. This is a common route for quaternary ammonium neuromuscular blocking agents.[2][9]

-

Intraperitoneal (IP) Injection: Offers a simpler alternative to IV injection for systemic delivery, with rapid absorption into the portal circulation. Several studies with quaternary ammonium salts have successfully used this route in mice.[8]

-

Oral Gavage (PO): May be suitable for studying gastrointestinal-specific effects, as quaternary ammonium compounds are often poorly absorbed systemically after oral administration.[7]

Step-by-Step Administration Guide (Example: IP Injection in Mice)

-

Animal Handling and Restraint: Ensure proper and ethical handling and restraint of the animal to minimize stress and ensure accurate dosing.

-

Dose Calculation: Calculate the volume of the prepared Ciclonium bromide solution to be administered based on the animal's body weight and the target dose (in mg/kg).

-

Syringe Preparation: Using a sterile syringe of appropriate size (e.g., 1 mL for mice) with a suitable needle (e.g., 25-27 gauge), draw up the calculated volume of the drug solution.

-

Injection Site: Position the mouse to expose the lower abdominal quadrants. The injection should be administered into the lower right or left quadrant to avoid damaging the bladder or cecum.

-

Administration: Insert the needle at a 10-20 degree angle and inject the solution smoothly.

-

Post-Injection Monitoring: Observe the animal for any immediate adverse reactions and monitor according to the experimental protocol.

-

Record Keeping: Document the date, time, animal ID, body weight, dose, and volume administered.

Administration Workflow Diagram

Caption: General In-Vivo Administration Workflow.

Safety, Handling, and Quality Control

Scientific integrity and personnel safety are paramount.

-